molecular formula C23H26N4O3S B2795571 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1171083-12-7

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2795571
CAS No.: 1171083-12-7
M. Wt: 438.55
InChI Key: BCSMJQUFYIHZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Comparison with Similar Compounds

  • 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is unique due to its combined structural components, which provide diverse reactivity and application potential.

  • Similar compounds include other benzamides, quinoline derivatives, and pyrazole-containing molecules. Each differs slightly in reactivity and application based on the substituents and their positions.

This compound stands out for its multi-functional group incorporation, which enhances its versatility across research and industrial applications.

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Molecular Formula: C22H24N4O3S
  • Molecular Weight: 420.52 g/mol
  • Key Functional Groups:
    • Sulfonamide
    • Benzamide
    • Dihydroquinoline
    • Pyrazole

The presence of these functional groups suggests the potential for diverse biological interactions, particularly with enzymes and receptors involved in various diseases.

Antibacterial Activity

Recent studies have indicated that derivatives of the sulfonamide class exhibit significant antibacterial properties. The compound's structural components may enhance its interaction with bacterial enzymes, leading to inhibition of growth. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring over 20 mm .

Anticancer Potential

Research has shown that compounds featuring the dihydroquinoline structure can act as inhibitors of key oncogenic pathways. In vitro studies have indicated that similar compounds can inhibit cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways. The specific compound under review may exhibit similar properties due to its structural analogies.

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. Preliminary molecular docking studies suggest that this compound can effectively bind to active sites of target enzymes, potentially leading to therapeutic applications in conditions like diabetes and cancer .

The proposed mechanism of action involves:

  • Enzyme Inhibition: The sulfonyl group interacts with amino acid residues at the active site of target enzymes, leading to inhibition.
  • DNA Intercalation: The dihydroquinoline ring may intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation: The pyrazole moiety could modulate receptor activity, influencing various signaling pathways.

Study on Antimicrobial Efficacy

A study conducted on similar compounds showed that the introduction of different substituents on the benzamide moiety significantly affected antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their electron-donating counterparts .

Cancer Cell Line Testing

In another study focusing on anticancer properties, derivatives of this compound were tested against multiple cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent inhibition of cell growth, with IC50 values reported in the low micromolar range for certain derivatives.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition zones > 20 mm
AnticancerIC50 values in low micromolar range
Enzyme InhibitionEffective binding to enzyme sites

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-16(2)27-22(15-17(3)25-27)24-23(28)19-10-12-20(13-11-19)31(29,30)26-14-6-8-18-7-4-5-9-21(18)26/h4-5,7,9-13,15-16H,6,8,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSMJQUFYIHZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.